3'-Bromo-3-(4-chlorophenyl)propiophenone - 898787-85-4

3'-Bromo-3-(4-chlorophenyl)propiophenone

Catalog Number: EVT-1613315
CAS Number: 898787-85-4
Molecular Formula: C15H12BrClO
Molecular Weight: 323.61 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
3’-Bromo-3-(4-chlorophenyl)propiophenone is a halogenated propiophenone derivative . It is also known as 1-(4-bromophenyl)-3-chloro-1-propanone . The molecular formula of this compound is C15H12BrClO .

Molecular Structure Analysis

The molecular geometry of 3’-Bromo-3-(4-chlorophenyl)propiophenone has been studied based on density functional theory (DFT) calculations, FTIR and FT Raman spectra . The molecular weight of this compound is 323.612 Da .

Physical And Chemical Properties Analysis

The physical and chemical properties of 3’-Bromo-3-(4-chlorophenyl)propiophenone include a molecular weight of 323.612 Da , a density of 1.429g/cm3 , and a boiling point of 432.6ºC at 760 mmHg .

(2E)‐1‐(3‐Bromo‐2‐thien­yl)‐3‐(4‐chloro­phen­yl)prop‐2‐en‐1‐one

  • Compound Description: (2E)‐1‐(3‐Bromo‐2‐thien­yl)‐3‐(4‐chloro­phen­yl)prop‐2‐en‐1‐one is a chalcone derivative characterized by its twinned crystal structure. []
  • Relevance: This compound shares a similar structure with 3'-bromo-3-(4-chlorophenyl)propiophenone, containing a 4-chlorophenyl group linked via a three-carbon unit to another aromatic ring. While 3'-bromo-3-(4-chlorophenyl)propiophenone contains a 3-bromophenyl group attached to the three-carbon linker, this related compound features a 3-bromo-2-thienyl group instead. Both compounds are classified as chalcone derivatives due to their shared core structure. []

3-Bromo-6-(4-chlorophenyl)-4-methylthio-2H-pyran-2-one

  • Compound Description: 3-Bromo-6-(4-chlorophenyl)-4-methylthio-2H-pyran-2-one is an isostere of dimethyl ricinine. This compound has demonstrated significant hepatoprotective activity in rats against liver injury induced by carbon tetrachloride, paracetamol, or thioacetamide at a daily dose of 6.0 mg kg(-1) body mass. []
  • Relevance: Although structurally different from 3'-bromo-3-(4-chlorophenyl)propiophenone, this compound shares the presence of both a bromine atom and a 4-chlorophenyl group. The core structures differ, with 3'-bromo-3-(4-chlorophenyl)propiophenone containing a propiophenone moiety while this compound incorporates a 2H-pyran-2-one ring. []

2-Bromo-4-chlorophenyl-2-bromobutanoate

  • Compound Description: 2-Bromo-4-chlorophenyl-2-bromobutanoate serves as a precursor for the synthesis of diverse 2-bromo-4-chlorophenyl-2-bromobutanoate derivatives via a Pd-catalyzed Suzuki cross-coupling reaction. These derivatives are being investigated for their electronic and non-linear optical (NLO) properties. []

3-(4-Chlorophenyl)-1,1-Dimethylurea (Monuron)

  • Compound Description: 3-(4-Chlorophenyl)-1,1-dimethylurea, commonly known as monuron, functions as an inhibitor of photophosphorylation. This herbicide disrupts photosynthesis by blocking electron transport in photosystem II. [, , , , ]

1-(Adamantan-1-yl)-3-(4-chlorophenyl)thiourea

  • Compound Description: The crystal structure of 1-(adamantan-1-yl)-3-(4-chlorophenyl)thiourea has been determined using X-ray crystallography. []

N-[(1S,2S)-3-(4-Chlorophenyl)-2-(3-cyanophenyl)-1-methylpropyl]-2-methyl-2-{[5-(trifluoromethyl)pyridin-2-yl]oxy}propanamide (MK-0364)

  • Compound Description: MK-0364 acts as a potent and selective cannabinoid-1 receptor (CB1R) inverse agonist. [, ] This compound has shown promising anti-obesity effects in rodent models by inhibiting food intake and promoting weight loss. Its efficacy is linked to its ability to occupy brain CB1R, with partial occupancy (30–40%) being sufficient for weight reduction. []

2-[3-(4-Chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide

  • Compound Description: This compound is a synthetic intermediate used in the preparation of diverse heterocyclic compounds. Specifically, it serves as a precursor to 2-{[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetyl}-4-thiosemicarbazides, which in turn, are used to synthesize 5-{[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]methyl}-4-alkyl/aryl-2,4-dihydro-3H-1,2,4-triazole-3-thiones. These derivatives are investigated for their lipase and α-glucosidase inhibition properties. []

3-(4-Chlorophenyl)-4-substituted pyrazole derivatives

  • Compound Description: This class of compounds has shown promising antifungal and antitubercular activities in vitro. Particularly, derivatives containing 1,3,4-oxadiazoles and 5-pyrazolinones linked to the core pyrazole scaffold have demonstrated significant potential as antifungal and antitubercular agents. []

1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, Hydrochloride (BF2.649)

  • Compound Description: BF2.649 is a potent and selective non-imidazole inverse agonist targeting the human histamine H3 receptor. [] It exhibits competitive antagonist activity with a Ki value of 0.16 nM and inverse agonist activity with an EC50 value of 1.5 nM. BF2.649 demonstrates good oral bioavailability in mice and enhances histaminergic neuron activity. [] Preclinical studies suggest its potential in treating wakefulness or memory deficits, and other cognitive disorders. []

(RS)-5-Amino-4-(4-chlorophenyl)pentanoic acid (Compound 10)

    (R)-5-amino-3-(4-chlorophenyl)pentanoic acid (Compound 11)

    • Compound Description: Compound 11 is a homologue of (R)-baclofen but exhibits weaker GABAB receptor binding affinity and functional activity in inhibiting electrically induced contractions of the guinea pig ileum. Its inhibitory effect, unlike that of (R)-baclofen, is insensitive to the GABAB antagonist CGP35348. []
    • Relevance: Similar to 3'-bromo-3-(4-chlorophenyl)propiophenone, (R)-5-amino-3-(4-chlorophenyl)pentanoic acid possesses a 4-chlorophenyl group. The structural difference lies in the pentanoic acid moiety with an amino group at the 5-position in (R)-5-amino-3-(4-chlorophenyl)pentanoic acid compared to the propiophenone group in 3'-bromo-3-(4-chlorophenyl)propiophenone. []

    (S)-5-amino-3-(4-chlorophenyl)pentanoic acid (Compound 12)

    • Compound Description: Similar to (S)-baclofen, Compound 12 shows no significant interaction with GABAB receptor sites. It exhibits weak activity in inhibiting electrically induced contractions of the guinea pig ileum, and this effect is not affected by the GABAB antagonist CGP35348. []
    • Relevance: Both (S)-5-amino-3-(4-chlorophenyl)pentanoic acid and 3'-bromo-3-(4-chlorophenyl)propiophenone possess a 4-chlorophenyl group. The structural difference lies in the pentanoic acid moiety with an amino group at the 5-position in (S)-5-amino-3-(4-chlorophenyl)pentanoic acid compared to the propiophenone group in 3'-bromo-3-(4-chlorophenyl)propiophenone. []

    3-(4-Chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one hydrochloride (AC-7954)

    • Compound Description: AC-7954 is the first identified nonpeptide agonist of the GPR14/urotensin-II receptor. Racemic AC-7954 has an EC50 of 300 nM at the human UII receptor and shows high selectivity. The (+)-enantiomer exhibits significantly higher UII receptor activity compared to the (-)-enantiomer. []

    3-(4-Chlorophenyl)-1,5-dimethyl-6-thioxoverdazyl

    • Compound Description: This compound, also known as p-CDTV, is an organic radical that exhibits ferromagnetic properties. It has a Curie temperature (Tc) of 0.68 ± 0.02 K and behaves as a quasi-one-dimensional Heisenberg ferromagnet. []

    3-(4-Bromophenyl)-1,5-dimethyl-6-thioxoverdazyl (p-BDTV)

    • Compound Description: This organic radical, p-BDTV, behaves as a one-dimensional Heisenberg antiferromagnet with a negative exchange interaction. []
    • Relevance: While structurally different from 3'-bromo-3-(4-chlorophenyl)propiophenone, this compound shares a similar framework with 3-(4-chlorophenyl)-1,5-dimethyl-6-thioxoverdazyl, with a bromine atom replacing the chlorine on the phenyl ring. Both p-BDTV and 3-(4-chlorophenyl)-1,5-dimethyl-6-thioxoverdazyl are classified as 1,5-dimethyl-6-thioxoverdazyl radicals. []

    (Z)-4-Amino-3-(4-chlorophenyl)but-2-enoic acid

    • Compound Description: This compound is a conformationally restricted analog of baclofen, synthesized from 4-chloroacetophenone. []

    (E)-4-Amino-3-(4-chlorophenyl)but-2-enoic acid

    • Compound Description: This compound is another conformationally restricted analog of baclofen, similar to its (Z)-isomer, synthesized from 4-chloroacetophenone. []
    • Relevance: Both (E)-4-Amino-3-(4-chlorophenyl)but-2-enoic acid and 3'-bromo-3-(4-chlorophenyl)propiophenone share a 4-chlorophenyl group. Similar to its (Z)-isomer, this compound also features a but-2-enoic acid moiety with an amino group at the 4-position, unlike the propiophenone structure in 3'-bromo-3-(4-chlorophenyl)propiophenone. []

    (R)-Baclofen

    • Compound Description: (R)-Baclofen, or (RS)-4-amino-3-(4-chlorophenyl)butanoic acid, is a known GABAB receptor agonist. It is used clinically as a muscle relaxant and anti-spastic agent. [, ]

    (S)-Baclofen

    • Compound Description: The (S)-enantiomer of baclofen, (S)-baclofen, does not exhibit significant interaction with GABAB receptor sites, unlike its (R)-counterpart. []
    • Relevance: Both (S)-Baclofen and 3'-bromo-3-(4-chlorophenyl)propiophenone contain a 4-chlorophenyl group. Similar to (R)-Baclofen, the structural dissimilarity lies in the butanoic acid chain with an amino group at the 4-position in (S)-baclofen, contrasting with the propiophenone moiety in 3'-bromo-3-(4-chlorophenyl)propiophenone. []

    (R)-PCPGABA [(R)-4-Amino-2-(4-chlorophenyl)butyric Acid]

    • Compound Description: (R)-PCPGABA is a close analog of (R)-baclofen, synthesized stereospecifically from trans-4-hydroxy-L-proline. []
    • Relevance: (R)-PCPGABA and 3'-bromo-3-(4-chlorophenyl)propiophenone both contain a 4-chlorophenyl group. The structural variation lies in the butyric acid chain with an amino group at the 4-position in (R)-PCPGABA, different from the propiophenone group in 3'-bromo-3-(4-chlorophenyl)propiophenone. []

    (S)-PCPGABA [(S)-4-Amino-2-(4-chlorophenyl)butyric Acid]

    • Compound Description: (S)-PCPGABA, the enantiomer of (R)-PCPGABA, is also synthesized stereospecifically from trans-4-hydroxy-L-proline. []
    • Relevance: (S)-PCPGABA and 3'-bromo-3-(4-chlorophenyl)propiophenone both contain a 4-chlorophenyl group. Similar to its (R)-enantiomer, (S)-PCPGABA also possesses a butyric acid chain with an amino group at the 4-position, differentiating it from the propiophenone structure of 3'-bromo-3-(4-chlorophenyl)propiophenone. []

    1-(2-chlorobenzoyl)-3-(4-chlorophenyl)urea (CCU)

      2-chlorobenzamide (CBA)

      • Compound Description: CBA, a degradation product of the insecticide CCU, is a suspected carcinogen. [, ] Its formation from CCU is influenced by environmental factors, raising concerns about CCU's safety profile. [, ]
      • Relevance: Although structurally distinct from 3'-bromo-3-(4-chlorophenyl)propiophenone, CBA is a related compound as it is a degradation product of CCU, which shares the 4-chlorophenyl group with the target compound. [, ]

      1-[2-[(1S)-(3-dimethylaminopropionyl)amino-2-methylpropyl]-6-methylphenyl]-4-[(2R)-methyl-3-(4-chlorophenyl)propionyl]piperazine

      • Compound Description: This compound is a potent and selective melanocortin-4 receptor antagonist. It demonstrates promising anti-cachexia activity by promoting food intake in tumor-bearing mice after oral administration. []

      2-(2-chlorophenyl)-3-(4-chlorophenyl)-7-(2,2-difluoropropyl)-6,7-dihydro-2H-pyrazolo[3,4-f][1,4]oxazepin-8(5H)-one (PF-514273)

      • Compound Description: PF-514273 is a novel, bicyclic lactam-based cannabinoid type 1 (CB(1)) receptor antagonist. It shows potent and selective CB(1) antagonism in both in vitro and in vivo studies. It also exhibits robust oral activity in rodent models of food intake, making it a potential candidate for obesity treatment and advancing it to human clinical trials. []

      Quinazolinone-5-(4-chlorophenyl)-1,3,4-oxadiazole conjugates

      • Compound Description: This group of compounds, synthesized by coupling quinazolinone derivatives with 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol, are being investigated for their cytotoxic activity against cancer cell lines. []

      3-(4-Chlorophenyl)-5-(pyridin-4-yl)-4-(arylmethyleneamino)-4H-1,2,4-triazole derivatives

      • Compound Description: This class of compounds, prepared from 4-amino-3-(4-chlorophenyl)-5-(pyridine-4-yl)-4H-1,2,4-triazole, are being studied for their antioxidant and antiradical activities. []

      3-(4-Chlorophenyl)-5-(pyridin-4-yl)-4-(arylmethylamino)-4H-1,2,4-triazole derivatives

      • Compound Description: This group of compounds, synthesized by reducing the corresponding 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4-(arylmethyleneamino)-4H-1,2,4-triazole derivatives, are also being investigated for their antioxidant and antiradical properties. []

      3-(4-Bromo­phen­yl)-1-(4-chloro­phenyl)prop-2-en-1-one

      • Compound Description: This compound is a chalcone derivative characterized by its crystal structure, which is stabilized by weak intermolecular C—H..π interactions. []
      • Relevance: This compound shares a strikingly similar structure with 3'-bromo-3-(4-chlorophenyl)propiophenone. Both possess a propiophenone core and differ only in the position of the bromine substituent on the phenyl ring. In this compound, the bromine is situated at the 4-position of the phenyl ring attached to the carbonyl group, while in 3'-bromo-3-(4-chlorophenyl)propiophenone, the bromine is at the 3'-position of the other phenyl ring. []

      4-substituted-6-(4-chlorophenyl)-7-(lH-1,2,4-triazol-1-yl)-1 ',2 ',4 '-triazolo[3,4-b]1 '',3 '',4 ''-thiadiazines

      • Compound Description: This group of compounds, synthesized from the condensation of 4-amino-5-mercapto-3-substituted-1,2,4-triazoles with 2-bromo-2-(1H-1,2,4-triazol-1-yl)-4'-chloroacetophenone, are being evaluated for their antibacterial activities. []

      3-Amino-3-(4-chlorophenyl)propanoic acid

      • Compound Description: This compound is a lower homologue of baclofen and acts as a weak specific antagonist at the GABAB receptor. []

      1-Benzyl-6-(4-chlorophenyl)-2-(4-R-phenyl)-4-(4-R-styryl)-2,3-dihydropyrazolo-[3,4-b][1,4]diazepines

      • Compound Description: This class of compounds is synthesized by reacting 4-amino-5-benzylamino-3-(4-chlorophenyl)-1H-pyrazole with various substituted diarylidenketones. []

      N-[(4R)-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-yl]-5-methyl-1H-pyrazole-3-carboxamide (MK-5596)

      • Compound Description: MK-5596 is a novel cannabinoid-1 receptor (CB1R) inverse agonist with potential in treating obesity. [] It displays high selectivity for CB1R and effectively reduces body weight and food intake in diet-induced obese rats. Despite being a P-glycoprotein (P-gp) transporter substrate, its notable in vivo efficacy in rodents, favorable pharmacokinetic profile in preclinical models, wide safety margins, and potential for balanced metabolism in humans make it a promising candidate for clinical development. []

      5-Bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione

      • Compound Description: Four enantiomers of this compound were successfully resolved using a Chiralpak IA column. The chiral recognition mechanism and elution order were elucidated through simulation studies, revealing hydrogen bonding and π-π interactions as the primary forces driving chiral resolution. []
      • Relevance: This compound and 3'-bromo-3-(4-chlorophenyl)propiophenone share a halogenated aromatic ring. This compound features a 4-nitrophenyl group and a bromine atom. In contrast, 3'-bromo-3-(4-chlorophenyl)propiophenone contains a 4-chlorophenyl group and a bromine atom. They differ in their core structures; this compound has a piperidine-2,6-dione ring system, while the target compound has a propiophenone core. []

      3-bromo-4-hydroxybenzoate (3-Br-4-HB)

      • Compound Description: 3-Br-4-HB, an anthropogenic pollutant, is a structural analog of 4-hydroxybenzoate (4-HB), a natural intermediate of lignin. [] 3-Br-4-HB can inhibit 4-HB catabolism by competitively binding to 4-hydroxybenzoate 3-hydroxylase (PHBH). []
      • Relevance: 3-Br-4-HB, while structurally different from 3'-bromo-3-(4-chlorophenyl)propiophenone, is relevant as it highlights the impact of structural analogs on enzymatic activity. Just as 3-Br-4-HB can interfere with 4-HB catabolism, structural analogs of 3'-bromo-3-(4-chlorophenyl)propiophenone could potentially impact its biological activity or metabolic pathways. []

      4-hydroxybenzoate (4-HB)

      • Compound Description: 4-HB is a natural aromatic compound and an intermediate in the degradation pathway of lignin. Its catabolism can be inhibited by 3-Br-4-HB, a structural analog. []
      • Relevance: Although 4-HB is structurally dissimilar to 3'-bromo-3-(4-chlorophenyl)propiophenone, its interaction with 3-Br-4-HB highlights the significance of structural similarity in biological systems. This emphasizes the potential influence of structural analogs on the biological activity of 3'-bromo-3-(4-chlorophenyl)propiophenone. []

      2-{3-[4-(4-Chlorophenyl)-1-piperazinyl]propyl}-4(3H)-quinazolinone (FR255595)

      • Compound Description: FR255595 is a potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor with an IC50 value of 11 nM. [] It exhibits neuroprotective effects by mitigating oxidative stress-induced cell death in vitro and in a mouse model of Parkinson’s disease. [] FR255595 shows good oral bioavailability and brain penetration, suggesting its potential as a therapeutic agent for neurodegenerative diseases. []

      3-[4-(4-Chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine (FAUC 113)

      • Compound Description: FAUC 113 is a dopamine D4 receptor antagonist used as a lead compound in comparative molecular field analysis (CoMFA) studies to understand the structure-activity relationship of D4 antagonists. []

      N‐3[4‐(4‐Chlorophenyl)thiazole‐2‐yl]‐2‐(aminomethyl)quinazoline‐4(3H)‐one

      • Compound Description: This compound represents a novel scaffold for antitubercular agents. Derivatives of this compound were synthesized and evaluated for their activity against the H37Rv strain of Mycobacterium tuberculosis, demonstrating moderate to promising antitubercular activity. []

      2-({2-(4-chlorophenyl)naphtho[1,2-b]thiophen-3-yl}amino)-2-methylpropan-1-ol

      • Compound Description: This compound is formed through an intramolecular nucleophilic attack on a neighboring oxazoline group during a ligand-coupling reaction. Its structure was confirmed by single-crystal X-ray diffraction. []

      Properties

      CAS Number

      898787-85-4

      Product Name

      3'-Bromo-3-(4-chlorophenyl)propiophenone

      IUPAC Name

      1-(3-bromophenyl)-3-(4-chlorophenyl)propan-1-one

      Molecular Formula

      C15H12BrClO

      Molecular Weight

      323.61 g/mol

      InChI

      InChI=1S/C15H12BrClO/c16-13-3-1-2-12(10-13)15(18)9-6-11-4-7-14(17)8-5-11/h1-5,7-8,10H,6,9H2

      InChI Key

      NTWAIIRQOGACPF-UHFFFAOYSA-N

      SMILES

      C1=CC(=CC(=C1)Br)C(=O)CCC2=CC=C(C=C2)Cl

      Canonical SMILES

      C1=CC(=CC(=C1)Br)C(=O)CCC2=CC=C(C=C2)Cl

      Product FAQ

      Q1: How Can I Obtain a Quote for a Product I'm Interested In?
      • To receive a quotation, send us an inquiry about the desired product.
      • The quote will cover pack size options, pricing, and availability details.
      • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
      • Quotations are valid for 30 days, unless specified otherwise.
      Q2: What Are the Payment Terms for Ordering Products?
      • New customers generally require full prepayment.
      • NET 30 payment terms can be arranged for customers with established credit.
      • Contact our customer service to set up a credit account for NET 30 terms.
      • We accept purchase orders (POs) from universities, research institutions, and government agencies.
      Q3: Which Payment Methods Are Accepted?
      • Preferred methods include bank transfers (ACH/wire) and credit cards.
      • Request a proforma invoice for bank transfer details.
      • For credit card payments, ask sales representatives for a secure payment link.
      • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
      Q4: How Do I Place and Confirm an Order?
      • Orders are confirmed upon receiving official order requests.
      • Provide full prepayment or submit purchase orders for credit account customers.
      • Send purchase orders to sales@EVITACHEM.com.
      • A confirmation email with estimated shipping date follows processing.
      Q5: What's the Shipping and Delivery Process Like?
      • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
      • You can use your FedEx account; specify this on the purchase order or inform customer service.
      • Customers are responsible for customs duties and taxes on international shipments.
      Q6: How Can I Get Assistance During the Ordering Process?
      • Reach out to our customer service representatives at sales@EVITACHEM.com.
      • For ongoing order updates or questions, continue using the same email.
      • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

      Quick Inquiry

       Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.